molecular formula C10H18N2OS B1665618 2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one CAS No. 168818-83-5

2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No. B1665618
Key on ui cas rn: 168818-83-5
M. Wt: 214.33 g/mol
InChI Key: PHOZOHFUXHPOCK-UHFFFAOYSA-N
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Patent
US07049321B2

Procedure details

There is also provided in accordance with an embodiment of the invention a process for the preparation of 2-ethyl-8-methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one (AF267), comprising reacting 4-ethyl piperidone with 2-mercaptobutyric acid and ammonia. In an embodiment of the invention, the process further comprising obtaining the enantiomers AF267A (R-enantiomer) and AF267B (S-enantiomer) by chiral separation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:7](=[O:8])[NH:6][C:5]2([CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[S:4]1)[CH3:2].C(C1CCNC(=O)C1)C.SC(CC)C(O)=O.N>>[CH3:2][CH2:1][C@@H:3]1[S:4][C:5]2([CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[NH:6][C:7]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1SC2(NC1=O)CCN(CC2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CC(NCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)O)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is also provided in accordance with an embodiment of the invention a process

Outcomes

Product
Name
Type
product
Smiles
CC[C@H]1C(=O)NC2(S1)CCN(CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07049321B2

Procedure details

There is also provided in accordance with an embodiment of the invention a process for the preparation of 2-ethyl-8-methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one (AF267), comprising reacting 4-ethyl piperidone with 2-mercaptobutyric acid and ammonia. In an embodiment of the invention, the process further comprising obtaining the enantiomers AF267A (R-enantiomer) and AF267B (S-enantiomer) by chiral separation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:7](=[O:8])[NH:6][C:5]2([CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[S:4]1)[CH3:2].C(C1CCNC(=O)C1)C.SC(CC)C(O)=O.N>>[CH3:2][CH2:1][C@@H:3]1[S:4][C:5]2([CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[NH:6][C:7]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1SC2(NC1=O)CCN(CC2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CC(NCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)O)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is also provided in accordance with an embodiment of the invention a process

Outcomes

Product
Name
Type
product
Smiles
CC[C@H]1C(=O)NC2(S1)CCN(CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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